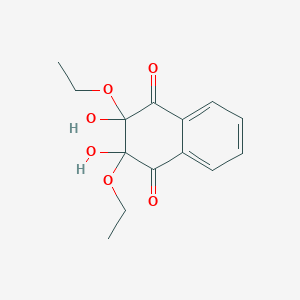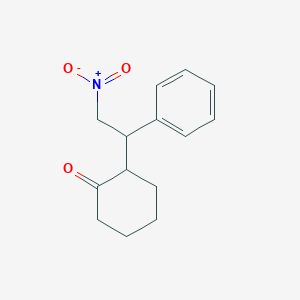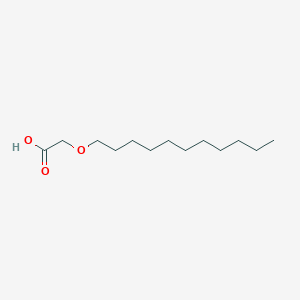
Undecanoxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecanoxyacetic acid is a carboxylic acid derivative with the chemical formula C₁₃H₂₆O₃ It is characterized by an eleven-carbon chain attached to an acetic acid moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
Undecanoxyacetic acid can be synthesized through several methods. One common approach involves the etherification of undecanol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Undecanol and chloroacetic acid.
Catalyst: Sodium hydroxide or potassium hydroxide.
Solvent: Anhydrous ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of undecanol with the chloro group of chloroacetic acid, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Undecanoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Undecanoxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: It serves as a model compound for studying the behavior of ether-linked fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
作用机制
The mechanism by which undecanoxyacetic acid exerts its effects involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
相似化合物的比较
Similar Compounds
Undecanoic acid: A carboxylic acid with a similar carbon chain length but lacking the ether linkage.
Decanoic acid: A shorter-chain carboxylic acid with ten carbon atoms.
Lauric acid:
Uniqueness
Undecanoxyacetic acid is unique due to its ether linkage, which imparts distinct physicochemical properties compared to other carboxylic acids. This structural feature enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.
属性
CAS 编号 |
6064-74-0 |
|---|---|
分子式 |
C13H26O3 |
分子量 |
230.34 g/mol |
IUPAC 名称 |
2-undecoxyacetic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15) |
InChI 键 |
OEAOQOBPVRGATN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


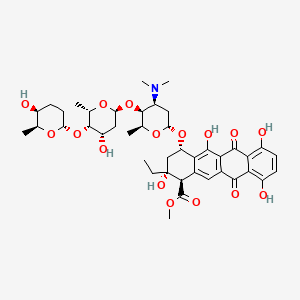
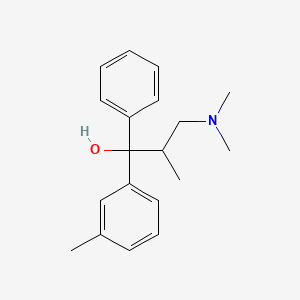
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
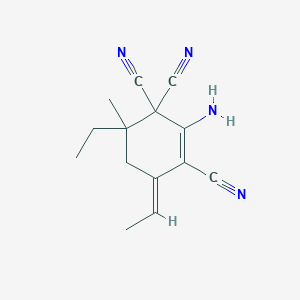

![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
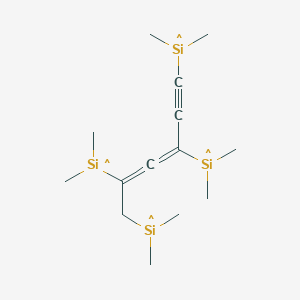
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
